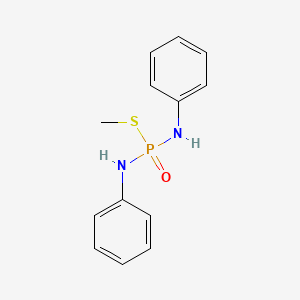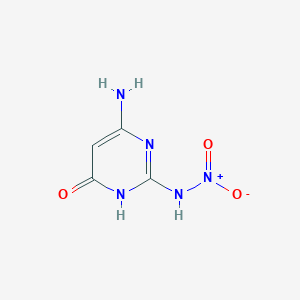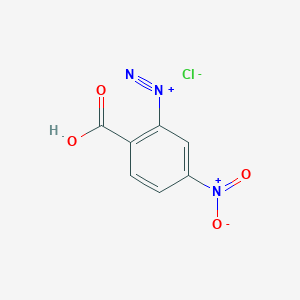![molecular formula C7H6F4N2S B14489608 [2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine CAS No. 63792-16-5](/img/structure/B14489608.png)
[2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine is a chemical compound with the molecular formula C7H5F4N2S It is characterized by the presence of four fluorine atoms, a methylsulfanyl group, and a hydrazine moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine typically involves the reaction of 2,3,5,6-tetrafluoro-4-(methylsulfanyl)nitrobenzene with hydrazine hydrate. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The nitro group is reduced to the corresponding hydrazine derivative, yielding the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can further modify the hydrazine moiety.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Modified hydrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
[2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: Used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine involves its interaction with molecular targets such as enzymes and proteins. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity. The fluorine atoms and methylsulfanyl group contribute to the compound’s overall reactivity and specificity .
Comparison with Similar Compounds
Similar Compounds
[2,3,5,6-Tetrafluoro-4-(trifluoromethyl)phenyl]hydrazine: Similar structure but with a trifluoromethyl group instead of a methylsulfanyl group.
2,3,5,6-Tetrafluoro-4-methylpyridine: Contains a pyridine ring instead of a phenyl ring.
Uniqueness
[2,3,5,6-Tetrafluoro-4-(methylsulfanyl)phenyl]hydrazine is unique due to the presence of both fluorine atoms and a methylsulfanyl group on the phenyl ring. This combination of functional groups imparts distinct chemical properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
63792-16-5 |
|---|---|
Molecular Formula |
C7H6F4N2S |
Molecular Weight |
226.20 g/mol |
IUPAC Name |
(2,3,5,6-tetrafluoro-4-methylsulfanylphenyl)hydrazine |
InChI |
InChI=1S/C7H6F4N2S/c1-14-7-4(10)2(8)6(13-12)3(9)5(7)11/h13H,12H2,1H3 |
InChI Key |
BJOBMTJIJODFTC-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C(=C(C(=C1F)F)NN)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene](/img/structure/B14489529.png)
![N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide](/img/structure/B14489540.png)

![1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine](/img/structure/B14489548.png)



![N-[(2-Sulfanylethyl)carbamoyl]butanamide](/img/structure/B14489581.png)
![Dimethyl(1-phenylethoxy)[2-(trimethylsilyl)phenyl]silane](/img/structure/B14489588.png)




